2,3-Difluorotoluene is an aromatic compound that features two fluorine atoms positioned at the 2 and 3 carbon atoms of a toluene ring. This compound is of significant interest in organic chemistry due to its unique properties and potential applications in various fields, including pharmaceuticals and materials science.
Source and Classification
2,3-Difluorotoluene is classified as a difluorinated derivative of toluene. It can be synthesized through various methods, including halogenation and other organic reactions. The compound is recognized for its utility as an intermediate in the synthesis of more complex organic molecules.
The synthesis of 2,3-difluorotoluene can be achieved through several methods:
The molecular formula for 2,3-difluorotoluene is . The structure consists of a benzene ring with two fluorine atoms attached at the 2 and 3 positions relative to the methyl group.
The presence of fluorine atoms significantly alters the electronic properties of the molecule compared to non-fluorinated toluene derivatives, affecting its reactivity and interactions with other chemical species.
2,3-Difluorotoluene participates in various chemical reactions typical of aromatic compounds:
The mechanism for reactions involving 2,3-difluorotoluene generally follows traditional pathways for aromatic compounds:
Kinetic studies have shown that reaction rates can vary significantly based on substituent effects introduced by fluorine atoms.
Relevant data indicates that 2,3-difluorotoluene exhibits unique solvation properties due to its hydrophobic nature combined with polar fluorine substituents.
2,3-Difluorotoluene serves as an important intermediate in organic synthesis, particularly in:
The compound's unique properties make it valuable in various fields, highlighting its significance beyond mere academic interest.
The enzymatic recognition of nonpolar nucleobase analogs like 2,3-difluorotoluene (dTol) challenges conventional understanding of DNA replication fidelity. Unlike natural thymidine, which relies on Watson-Crick hydrogen bonding for base pairing specificity, dTol derivatives function primarily through steric complementarity within the polymerase active site. Structural analyses reveal that polymerases possess geometrically constrained nascent base pair-binding pockets (NBP) that rigorously exclude nucleobases deviating from optimal van der Waals dimensions. The toluene moiety in 2,3-difluorotoluene maintains the characteristic methyl group at position 5 and fluorine atoms positioned to mimic thymine's electrostatic surface, enabling it to function as a near-isosteric thymidine analog despite lacking hydrogen-bonding capability [5] [6].
High-fidelity replicative polymerases like RB69 DNA polymerase (RB69pol) and the Klenow fragment exhibit remarkable discrimination through this steric mechanism. When 2,4-difluorotoluene (a positional isomer of 2,3-difluorotoluene) is incorporated into template DNA, these enzymes maintain fidelity by preferentially inserting dATP opposite the analog with only a 4-fold reduction in efficiency compared to natural thymidine [6]. This discrimination is significantly more pronounced than observed with abasic sites, demonstrating that polymerases utilize precise steric matching rather than merely following an "A-rule" for non-instructive lesions. The minor groove scanning mechanism of replicative polymerases appears to probe base pair dimensions rather than hydrogen bonding patterns, allowing faithful replication of sterically competent analogs [5] [6].
Table 1: Stability of DNA Duplexes Containing Difluorotoluene Analogs
Template Base | Incoming dNTP | Relative Duplex Stability (ΔTm, °C) | Helical Distortion |
---|---|---|---|
Thymidine (T) | dATP | 0 (reference) | Minimal |
2,4-difluorotoluene (F) | dATP | -15 | Moderate |
2,4-difluorotoluene (F) | dCTP | -17 | Significant |
2,4-difluorotoluene (F) | dGTP | -16 | Significant |
Abasic site | dATP | -23 | Severe |
In vivo studies using M13 phage genomes containing 2,4-difluorotoluene demonstrated that bacterial replication machinery processes this nonpolar analog with surprisingly high fidelity. Genetic assays in Escherichia coli revealed that the thymine mimic directed adenine incorporation opposite itself with >98% accuracy during replication, comparable to natural thymine [6]. This occurred despite the analog's inability to form hydrogen bonds with adenine, providing compelling evidence that steric complementarity alone can direct high-fidelity DNA replication in living cells.
Pre-steady-state kinetic analyses provide quantitative insights into how DNA polymerases process template-incorporated 2,3-difluorotoluene. When positioned as a templating base, this hydrophobic analog exhibits distinct nucleotide insertion kinetics compared to natural thymine. Studies with RB69 DNA polymerase reveal that dATP insertion opposite 2,4-difluorotoluene occurs with a kpol value of approximately 120 s-1 and a Kd of 40 µM, yielding an efficiency (kpol/Kd) only 4-fold reduced compared to the natural T:dATP pair [3]. This contrasts sharply with misinsertion events, where dGTP insertion opposite the analog exhibits a 10,000-fold reduction in efficiency relative to correct insertion.
The kinetic parameters demonstrate that while hydrogen bonding contributes significantly to catalytic efficiency, steric complementarity provides substantial fidelity:
dAMP Insertion Opposite Templating T vs. dF (2,4-difluorotoluene):
The increased Km for dATP insertion opposite dF indicates weaker binding affinity, likely reflecting the absence of stabilizing hydrogen bonds. However, the maintained kcat value suggests that once bound, the catalytic step proceeds with similar efficiency. For misinsertion events opposite dF, both binding affinity and catalytic rate are severely compromised, with dTTP insertion showing a kcat reduction of >200-fold and dGTP insertion exhibiting >1,800-fold reduction compared to correct dATP insertion [3].
Table 2: Kinetic Parameters for Nucleotide Insertion Opposite Templating 2,4-Difluorotoluene (dF) by Klenow Fragment
Incoming dNTP | Km (µM) | Vmax (% min-1) | Efficiency (Vmax/Km) | Relative Efficiency |
---|---|---|---|---|
dATP | 20 (±4) | 49 (±3) | 2.5 × 106 | 1.00 |
dCTP | 450 (±140) | 1.3 (±0.1) | 2.9 × 103 | 0.0012 |
dGTP | 180 (±50) | 0.027 (±0.002) | 1.5 × 102 | 0.00006 |
dTTP | 170 (±30) | 1.2 (±0.04) | 7.1 × 103 | 0.0028 |
Structural examinations of polymerase ternary complexes containing templating difluorotoluene analogs reveal unexpected interactions. Crystallographic studies of RB69pol show that fluorine atoms at positions 2 and 3 of the toluene ring can participate in weak hydrogen-bond-like interactions with incoming nucleotides and ordered water molecules, despite the analog's classification as "nonpolar" [3] [5]. These interactions, combined with optimal base stacking and shape complementarity, explain the relatively efficient insertion of dAMP opposite the analog. Nevertheless, the overall geometry of the dF:dATP pair differs measurably from the natural T:dATP pair, with a 0.5 Å increase in the inter-base distance and altered backbone angles, accounting for the kinetic penalties observed [3].
The replication efficiency of nonpolar thymidine isosteres varies significantly depending on polymerase family and cellular context. Replicative A- and B-family polymerases exhibit remarkable tolerance for sterically competent analogs, while Y-family translesion polymerases show substantially reduced efficiency with these substrates.
Replicative Polymerases: The Klenow fragment (exo-) inserts dAMP opposite 2,4-difluorotoluene with an efficiency only 4-fold reduced compared to natural thymidine. Primer extension beyond the analog proceeds efficiently, indicating that the nonpolar base pair does not significantly impair translocation [6]. Similarly, T7 DNA polymerase extends primers terminated with dF:dA base pairs with efficiency comparable to natural pairs. This tolerance stems from the tight geometric constraints of replicative polymerase active sites, which favor correct shape complementarity regardless of hydrogen bonding capacity [6].
Translesion Polymerases: Y-family polymerases like Dpo4 from Sulfolobus solfataricus exhibit markedly reduced efficiency when processing difluorotoluene-containing templates. Pre-steady-state kinetics reveal a 30-100 fold reduction in kpol for dAMP insertion opposite 2,4-difluorotoluene compared to thymidine [8]. Structural analyses indicate that the spacious active sites of Y-family polymerases provide fewer constraints to enforce proper base pairing geometry, diminishing their ability to exploit steric complementarity in the absence of hydrogen bonds [8].
Table 3: Replication Efficiency of Difluorotoluene Analogs in Different Polymerase Families
Polymerase | Polymerase Family | Insertion Efficiency (dAMP opposite dF) | Extension Efficiency | Primary Determinant of Fidelity |
---|---|---|---|---|
Klenow fragment | A-family (replicative) | 25% of natural T | >90% of natural T | Steric complementarity |
RB69pol | B-family (replicative) | 20% of natural T | >85% of natural T | Steric complementarity |
Dpo4 | Y-family (translesion) | 3% of natural T | 40% of natural T | Electrostatic interactions |
Pol η | Y-family (translesion) | <1% of natural T | <10% of natural T | Electrostatic interactions |
Cellular Replication Context: The efficiency of nonpolar base analog replication increases dramatically under SOS-induced conditions in bacteria. M13 phage genomes containing 2,4-difluorotoluene show only 31% survival (relative to unmodified control) in uninduced E. coli, indicating significant replication blockage. However, SOS induction increases survival to 67%, demonstrating that translesion polymerases recruited during the SOS response can more efficiently bypass this nonpolar analog [6]. Despite this improved bypass efficiency, the fidelity of adenine insertion opposite the analog remains high (>98%) even under SOS conditions, indicating that both replicative and translesion polymerases primarily utilize steric matching when processing these analogs [6].
Enzymatic recognition diverges significantly for salvage pathway kinases. Human thymidine kinase 1 (TK1) exhibits strict dependence on hydrogen bonding, showing <5% phosphorylation efficiency for difluorotoluene nucleosides compared to thymidine. In contrast, mitochondrial thymidine kinase 2 (TK2) phosphorylates 2,4-difluorotoluene deoxyriboside with 40% of natural substrate efficiency, indicating greater reliance on steric complementarity [4]. This differential recognition mechanism suggests that nonpolar nucleoside analogs may have divergent fates in cytosolic versus mitochondrial compartments.
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